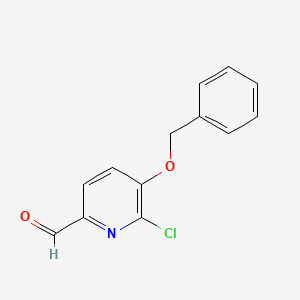
2-(1H-1,2,4-Triazol-1-YL)propan-1-OL
Overview
Description
“2-(1H-1,2,4-Triazol-1-YL)propan-1-OL” is a compound that has been used in the synthesis of novel 1,2,4-triazole derivatives . These derivatives have shown promising anticancer properties . The compound has a molecular formula of C5H9N3O .
Synthesis Analysis
The synthesis of “2-(1H-1,2,4-Triazol-1-YL)propan-1-OL” involves the creation of 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .
Molecular Structure Analysis
The molecular structure of “2-(1H-1,2,4-Triazol-1-YL)propan-1-OL” was confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The compound has a molecular weight of 127.15 .
Chemical Reactions Analysis
The chemical reactions involving “2-(1H-1,2,4-Triazol-1-YL)propan-1-OL” are part of the process of synthesizing novel 1,2,4-triazole derivatives . These reactions have been evaluated for their cytotoxic activities against human cancer cell lines .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1H-1,2,4-Triazol-1-YL)propan-1-OL” include a molecular weight of 127.15 . More detailed information about its physical and chemical properties was not found in the available sources.
Scientific Research Applications
Anticancer Applications
The compound has shown promising results in the field of cancer research. Specifically, derivatives of 1,2,4-triazole, including 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL, have been synthesized and evaluated as potential anticancer agents . These compounds have demonstrated cytotoxic activity against various human cancer cell lines, including MCF-7, Hela, and A549 .
Antimicrobial Applications
Triazole compounds, including 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL, have been found to exhibit broad biological activities, including antimicrobial properties . This makes them valuable in the development of new antimicrobial agents.
Analgesic and Anti-inflammatory Applications
The triazole scaffold, which includes 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL, has been associated with analgesic and anti-inflammatory activities . This suggests potential applications in the development of pain relief and anti-inflammatory drugs.
Anticonvulsant Applications
Compounds containing a triazole structure have been associated with anticonvulsant activities . This suggests that 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL could potentially be used in the development of treatments for conditions such as epilepsy.
Antineoplastic Applications
Triazole compounds have been associated with antineoplastic activities . This suggests that 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL could potentially be used in the development of new drugs for the treatment of neoplasms.
Antimalarial Applications
The triazole structure, including 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL, has been associated with antimalarial activities . This suggests potential applications in the development of new antimalarial drugs.
Mechanism of Action
Target of Action
It has been suggested that this compound may have potential applications in proteomics research . In a study involving similar 1,2,4-triazole derivatives, the compounds were found to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . In the case of similar 1,2,4-triazole derivatives, molecular docking studies have shown that these compounds bind to the aromatase enzyme .
Biochemical Pathways
Given the potential interaction with the aromatase enzyme, it could be inferred that this compound might influence the estrogen biosynthesis pathway .
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can potentially improve their pharmacokinetic properties .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-5(2-9)8-4-6-3-7-8/h3-5,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCGNFWFMFMJGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1C=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672467 | |
| Record name | 2-(1H-1,2,4-Triazol-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,2,4-Triazol-1-YL)propan-1-OL | |
CAS RN |
1158736-02-7 | |
| Record name | β-Methyl-1H-1,2,4-triazole-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1158736-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-1,2,4-Triazol-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



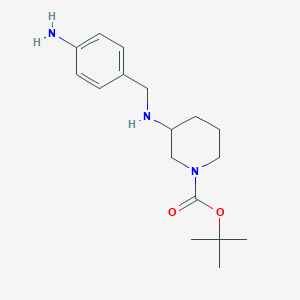
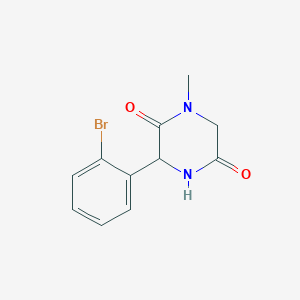
![3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1440163.png)
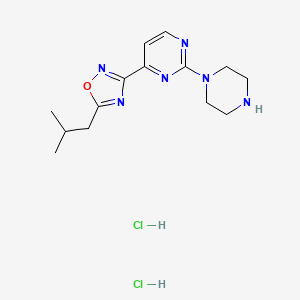

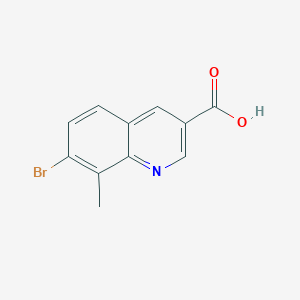

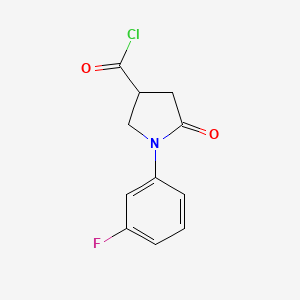
![{[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1440172.png)

![1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1440174.png)


